molecular formula C8H5F5O B11890058 (2,4-Difluoro-3-(trifluoromethyl)phenyl)methanol CAS No. 1445995-77-6

(2,4-Difluoro-3-(trifluoromethyl)phenyl)methanol

Cat. No.: B11890058
CAS No.: 1445995-77-6
M. Wt: 212.12 g/mol
InChI Key: RKJGQZPQVSHIQK-UHFFFAOYSA-N
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Description

(2,4-Difluoro-3-(trifluoromethyl)phenyl)methanol is an organic compound characterized by the presence of both difluoro and trifluoromethyl groups attached to a phenyl ring, with a methanol group

Chemical Reactions Analysis

Types of Reactions

(2,4-Difluoro-3-(trifluoromethyl)phenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can introduce various functional groups into the aromatic ring .

Scientific Research Applications

Chemistry

In chemistry, (2,4-Difluoro-3-(trifluoromethyl)phenyl)methanol is used as a building block for the synthesis of more complex molecules. Its unique fluorinated structure makes it valuable in the development of new materials and catalysts .

Biology and Medicine

The compound’s fluorinated groups enhance its biological activity, making it a potential candidate for drug development. Fluorine atoms can improve the metabolic stability and bioavailability of pharmaceutical compounds .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, agrochemicals, and more .

Mechanism of Action

The mechanism by which (2,4-Difluoro-3-(trifluoromethyl)phenyl)methanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance binding affinity and selectivity, leading to improved efficacy in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,4-Difluoro-3-(trifluoromethyl)phenyl)methanol is unique due to the presence of both difluoro and trifluoromethyl groups, which confer distinct chemical and physical properties. These properties make it particularly valuable in applications requiring high stability and reactivity .

Properties

CAS No.

1445995-77-6

Molecular Formula

C8H5F5O

Molecular Weight

212.12 g/mol

IUPAC Name

[2,4-difluoro-3-(trifluoromethyl)phenyl]methanol

InChI

InChI=1S/C8H5F5O/c9-5-2-1-4(3-14)7(10)6(5)8(11,12)13/h1-2,14H,3H2

InChI Key

RKJGQZPQVSHIQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1CO)F)C(F)(F)F)F

Origin of Product

United States

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